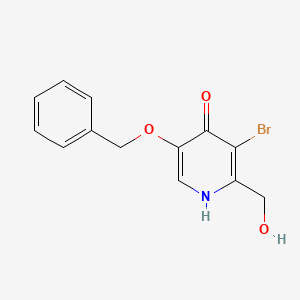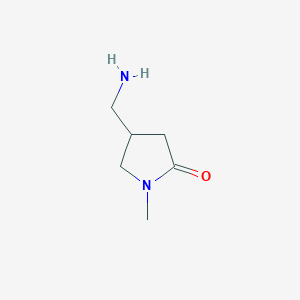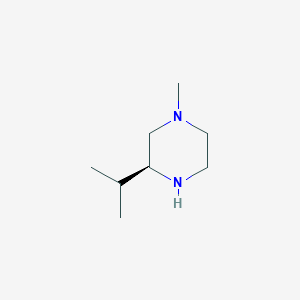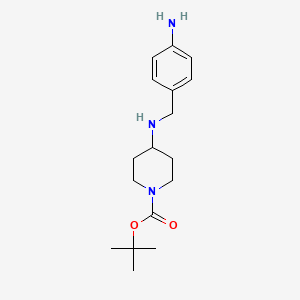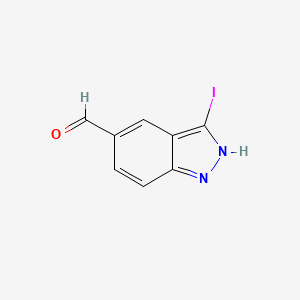
2-(1,1-Difluoropropyl)-1,3-difluorobenzene
Übersicht
Beschreibung
Fluorinated compounds, such as “2-(1,1-Difluoropropyl)-1,3-difluorobenzene”, are often used in the pharmaceutical and chemical industries due to their unique properties . They can exhibit high thermal and chemical stability, and their presence can significantly alter the physical, chemical, and biological properties of molecules .
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the high electronegativity and small size of the fluorine atom. Common methods include direct fluorination, which involves the reaction of a compound with a fluorine source, and nucleophilic substitution, where a fluorine atom replaces another functional group in a molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, nuclear magnetic resonance (NMR) spectroscopy can provide information about the number and type of atoms in a molecule, while X-ray crystallography can reveal the three-dimensional arrangement of atoms .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Fluorinated compounds are generally less reactive than their non-fluorinated counterparts due to the strength of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques. These properties are influenced by factors such as the compound’s molecular structure and the presence of functional groups.Wissenschaftliche Forschungsanwendungen
Biodegradation
One study focuses on the biodegradation of difluorobenzenes, which are used as intermediates in the industrial synthesis of various chemicals. The study highlights the capability of the microbial strain Labrys portucalensis to degrade 1,3-difluorobenzene, providing insights into environmental detoxification methods for such compounds (Moreira et al., 2009).
Organometallic Chemistry
Another application area is in organometallic chemistry, where fluorinated benzenes are recognized for their role in transition-metal-based catalysis. The reduced electron-donating capability due to fluorination makes these compounds suitable as non-coordinating solvents or easily displaced ligands, facilitating various catalytic processes (Pike et al., 2017).
NMR Spectroscopy and Molecular Geometry
The study of NMR spectra and molecular geometry in nematic solvents for compounds like 1,2-difluorobenzene and 1,1-difluoroethene provides important insights into the anisotropy of indirect fluorine couplings and the geometrical structure of these molecules, which are crucial for understanding their reactivity and interaction in different environments (Gerritsen & Maclean, 1971).
Electrochemical Fluorination
The electrochemical fluorination of aromatic compounds, including trifluoromethylbenzenes, demonstrates a method for introducing fluorine atoms into aromatic rings. This process yields various fluorinated products, illustrating the versatility of fluorination techniques in synthesizing complex fluorinated molecules for different applications (Momota et al., 1994).
Synthetic Chemistry
Research into the regioflexible substitution of 1,3-difluorobenzene showcases the potential of modern organometallic methods in selectively converting this compound into various benzoic acids and bromobenzoic acids. This indicates the compound's utility in synthetic chemistry for the production of a range of functionalized aromatic compounds (Schlosser & Heiss, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,1-difluoropropyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITQKIWJAPLQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)


